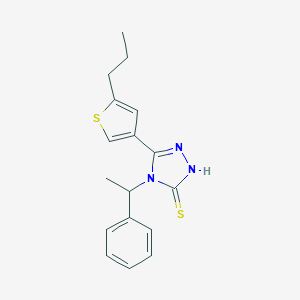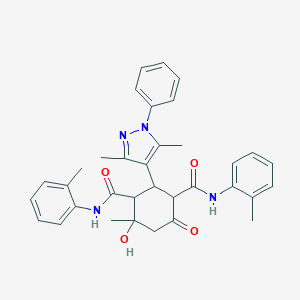
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-phenylethyl)-3-(5-propyl-3-thiophenyl)-1H-1,2,4-triazole-5-thione is a member of benzenes.
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
The compound has been a subject of interest for its structural and conformational properties. In a study by Karayel and Oezbey, advanced techniques like X-ray diffraction and molecular modeling were used to investigate the structural and conformational features of a closely related compound. The analysis provided insights into its biological activity potential and highlighted the stability of its thione form over the thiol form, suggesting specific structural preferences that could be relevant in biological interactions (Karayel & Oezbey, 2008).
Intermolecular Interactions
Shukla et al. synthesized and characterized biologically active 1,2,4-triazole derivatives, focusing on their intermolecular interactions. They observed various interaction types like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, essential for understanding the compound's behavior in complex biological systems (Shukla et al., 2014).
Supramolecular Synthons
A study by Saeed et al. focused on a series of 1,2,4-triazole-3-thione compounds, identifying key supramolecular synthons and their roles in the solid-state structures. Their findings highlight the importance of specific supramolecular arrangements for the compound's stability and interactions (Saeed et al., 2019).
Synthesis and Characterization of Derivatives
Zamani et al. synthesized new N-glycosides of 4-(2-phenylethyl)-5-pyridyl-1,2,4-triazole-3-thiones, expanding the chemical repertoire and potential applications of these compounds. This synthesis and the structural determination provide a foundation for further biological and pharmacological studies (Zamani, Faghihi, & Iqbal, 2002).
Propiedades
Fórmula molecular |
C17H19N3S2 |
|---|---|
Peso molecular |
329.5g/mol |
Nombre IUPAC |
4-(1-phenylethyl)-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H19N3S2/c1-3-7-15-10-14(11-22-15)16-18-19-17(21)20(16)12(2)13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,19,21) |
Clave InChI |
CAWOEGSOGDTGOS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 |
SMILES canónico |
CCCC1=CC(=CS1)C2=NNC(=S)N2C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1-Adamantyl)piperazino][5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B456324.png)

![1-(1-adamantyl)-4-nitro-N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B456326.png)
![16-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethylhexadecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456329.png)
![N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456330.png)
![5-[2-(4-sec-butylphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B456331.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B456332.png)
![3-[(4-bromophenoxy)methyl]-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456333.png)
![2-{[2-(4-chlorophenyl)cyclopropyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456334.png)
![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456337.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456344.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B456345.png)
![Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456346.png)